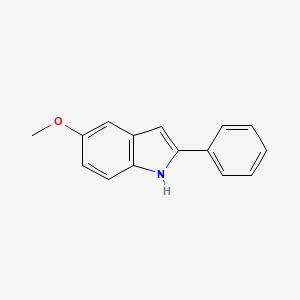

5-methoxy-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYAWBZMLNSOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303551 | |

| Record name | 5-methoxy-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5883-96-5 | |

| Record name | 5883-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-PHENYLINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methoxy-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-2-phenyl-1H-indole is a significant heterocyclic compound, forming the structural core of various biologically active molecules and serving as a key intermediate in the synthesis of pharmaceuticals and functional materials. The strategic placement of the methoxy group at the 5-position and the phenyl group at the 2-position of the indole nucleus imparts unique physicochemical properties that are leveraged in drug design and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, offering a detailed exploration of classic and modern methodologies. Each section delves into the mechanistic underpinnings, provides field-proven experimental protocols, and presents a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Classical Synthesis Pathways: The Fischer and Bischler-Möhlau Indole Syntheses

The Fischer and Bischler-Möhlau syntheses represent foundational methods for the construction of the indole ring system. While both are venerable, they offer distinct advantages and are governed by different mechanistic principles.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] For the synthesis of this compound, the logical starting materials are 4-methoxyphenylhydrazine and acetophenone.

The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[2] Under the influence of an acid catalyst, a[3][3]-sigmatropic rearrangement occurs, which is the key bond-forming step.[4] The choice of acid catalyst is critical; Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) and Lewis acids such as zinc chloride are commonly employed.[1][5] PPA is often favored for methoxy-substituted indoles as it can minimize side reactions like halogenation that can occur with hydrohalic acids.[5] The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine generally facilitates the cyclization.[5]

This protocol is based on the general principles of the Fischer indole synthesis and is adapted for the specific target molecule.

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add acetophenone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). The hydrazone can be isolated by precipitation with water and filtration, or used directly in the next step.

-

Indolization (Cyclization): To the flask containing the 4-methoxyphenylhydrazone of acetophenone (1 equivalent), add polyphosphoric acid (PPA) (typically 5-10 equivalents by weight). Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After completion of the reaction (typically 1-3 hours), carefully pour the hot reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Workflow for the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-halo-ketone and an excess of an aniline.[6] For the synthesis of this compound, this would involve the reaction of α-bromoacetophenone with 4-methoxyaniline.

The mechanism of the Bischler-Möhlau synthesis is thought to involve the initial formation of an α-arylamino ketone, which then reacts with a second equivalent of the aniline to form an enamine or an imine intermediate.[7] Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by elimination and tautomerization, yields the indole product.[6][7] The reaction is typically carried out at high temperatures and often requires a large excess of the aniline to serve as both a reactant and a solvent.[6] The harsh conditions can sometimes lead to low yields and unpredictable regioselectivity, which has limited its application compared to the Fischer synthesis.[6] However, modern variations using microwave irradiation have been shown to improve yields and reduce reaction times.[8]

This is a proposed protocol based on the general principles of the Bischler-Möhlau synthesis.

Materials:

-

α-bromoacetophenone

-

4-methoxyaniline

-

Lithium bromide (optional, as a catalyst for milder conditions)

-

Toluene or another high-boiling solvent (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) with a significant excess of 4-methoxyaniline (at least 3-4 equivalents). If using a catalyst, add lithium bromide (0.1-0.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the boiling point of 4-methoxyaniline or the co-solvent used. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solid forms, it can be collected by filtration. Otherwise, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the excess aniline, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caption: Key steps in the Bischler-Möhlau synthesis.

Modern Palladium-Catalyzed Synthesis Pathways

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, broader substrate scope, and often higher yields compared to classical methods. The Larock indole synthesis is a prominent example of a palladium-catalyzed route to indoles.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[9][10] For the synthesis of this compound, the starting materials would be a 2-halo-4-methoxyaniline (e.g., 2-iodo-4-methoxyaniline) and phenylacetylene.

The catalytic cycle of the Larock synthesis typically involves the oxidative addition of the o-haloaniline to a Pd(0) complex, followed by coordination and migratory insertion of the alkyne.[9] The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization where the aniline nitrogen attacks the vinylpalladium species, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.[9] The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the reaction. Palladium(II) acetate is a common precursor for the active Pd(0) catalyst.[9] The addition of a chloride source, such as lithium chloride, is often beneficial.[9]

This protocol is based on a reported procedure for the synthesis of the target molecule.

Materials:

-

2-iodo-4-methoxyaniline

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Reaction Setup: To a reaction vessel, add 2-iodo-4-methoxyaniline (1 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2 equivalents). Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by the addition of phenylacetylene (1.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 10 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 4:1 hexanes:dichloromethane) to afford this compound.[11]

Caption: Catalytic cycle of the Larock indole synthesis.

Comparative Analysis of Synthesis Pathways

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

| Fischer Indole Synthesis | 4-methoxyphenylhydrazine, Acetophenone | PPA, H₂SO₄, or ZnCl₂ | High temperature (80-170 °C) | Generally good (can be >70%) | Readily available starting materials, robust and well-established. | Harsh acidic conditions, potential for side reactions (e.g., halogenation with HCl), may not be suitable for sensitive substrates. |

| Bischler-Möhlau Synthesis | α-bromoacetophenone, 4-methoxyaniline | Excess aniline, optional catalyst (e.g., LiBr) | High temperature (reflux) | Historically low, can be improved with microwave | One-pot reaction. | Harsh conditions, often requires a large excess of aniline, potential for low yields and poor regioselectivity.[6] |

| Larock Indole Synthesis | 2-iodo-4-methoxyaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | 100 °C | 73%[11] | Milder conditions, high regioselectivity, broad substrate scope. | Requires pre-functionalized starting materials (haloanilines), palladium catalyst can be expensive. |

Spectroscopic Data for this compound[11]

-

¹H NMR (300 MHz, CDCl₃): δ 8.22 (s, 1H), 7.61 (d, J = 7.2 Hz, 2H), 7.43-7.24 (m, 4H), 7.08 (s, 1H), 6.85 (d, J = 8.1, 1H), 6.74 (s, 1H), 3.85 (s, 3H).

-

¹³C NMR (75 MHz, CDCl₃): δ 154.4, 152.0, 138.5, 129.7, 128.1, 127.7, 125.0, 112.6, 111.6, 102.2, 99.8, 55.8.

-

Mass Spectrometry (EI): m/z 223 (M⁺, 100%), 199 (22%).

-

Infrared (KBr): ν 3424, 1476, 1215, 1150, 763, 737 cm⁻¹.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and limitations. The Fischer indole synthesis remains a powerful and direct method, particularly when using a non-halogenated acid catalyst like polyphosphoric acid to avoid side reactions. The Bischler-Möhlau synthesis, while historically significant, is often hampered by harsh conditions and lower yields, although modern modifications can improve its efficiency. For researchers seeking milder conditions and high regioselectivity, the palladium-catalyzed Larock indole synthesis presents an excellent modern alternative, provided the necessary pre-functionalized starting materials are accessible. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge and practical protocols to empower researchers in making an informed decision for the successful synthesis of this important indole derivative.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

Introduction: The Structural Significance of 5-methoxy-2-phenyl-1H-indole

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 5-methoxy-2-phenyl-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from neurotransmitters like serotonin to a vast array of pharmaceuticals. The specific derivative, this compound, combines this critical heterocyclic system with two key substituents that modulate its electronic properties and biological interactions. The methoxy group at the 5-position is a common feature in neuroactive compounds, while the phenyl group at the 2-position adds a significant hydrophobic domain, influencing receptor binding and metabolic stability.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering not just data, but the rationale behind the spectral patterns. We will delve into the characteristic chemical shifts, coupling constants, and the experimental protocols required for acquiring high-quality, reproducible data.

Molecular Structure and Numbering Convention

To effectively discuss the NMR data, a standardized numbering system for the indole ring is essential. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: IUPAC numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The spectrum of this compound is characterized by distinct signals for the indole core protons, the methoxy group, and the phenyl ring protons.

Causality Behind Chemical Shifts:

-

Indole N-H (H1): This proton is typically observed as a broad singlet at a very downfield position (δ > 8.0 ppm). Its deshielded nature is due to the aromaticity of the ring and its acidic character, which promotes solvent exchange, leading to signal broadening.

-

Indole Ring Protons (H3, H4, H6, H7): These protons resonate in the aromatic region (δ 6.5-7.7 ppm). Their precise shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group at C5 increases electron density, particularly at the ortho (C4, C6) and para (no proton) positions, causing an upfield shift for H4 and H6 compared to unsubstituted indole.

-

Phenyl Ring Protons: The five protons on the C2-phenyl group will appear in the aromatic region. The ortho-protons (H2'/H6') are typically the most deshielded due to their proximity to the indole ring. The meta- (H3'/H5') and para- (H4') protons often overlap, creating a complex multiplet.

-

Methoxy Protons (H8): The three protons of the methoxy group (-OCH₃) are shielded and appear as a sharp singlet far upfield (δ ~3.8 ppm), a highly characteristic signal for this functional group.

Table 1: Summary of ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| H1 (N-H) | ~8.22 | broad singlet | - | Highly deshielded, exchangeable with D₂O. |

| H2'/H6' (ortho-Ph) | ~7.61 | doublet (or m) | ~7.2 | Most deshielded of the phenyl protons.[1] |

| H3'/H4'/H5' (meta/para-Ph) | ~7.24-7.43 | multiplet | - | Overlapping signals from the phenyl ring.[1] |

| H4 | ~7.24-7.43 | doublet | J(H4,H6) ≈ 2.5 (meta) | Signal may overlap with phenyl protons.[1] |

| H7 | ~7.08 | doublet | J(H6,H7) ≈ 8.1 (ortho) | Ortho-coupled to H6.[1] |

| H6 | ~6.85 | doublet of doublets | J(H6,H7) ≈ 8.1, J(H4,H6) ≈ 2.5 | Coupled to both H7 (ortho) and H4 (meta).[1] |

| H3 | ~6.74 | singlet (or d) | J(H1,H3) ≈ 2-3 (long range) | Small coupling to N-H may be observed.[1] |

| H8 (-OCH₃) | ~3.85 | singlet | - | Characteristic sharp signal for the methoxy group.[1] |

| Note: Data is based on spectra recorded in CDCl₃ at 300 MHz and may vary slightly with solvent and field strength.[1] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state (hybridization, substituent effects). With proton decoupling, each unique carbon appears as a singlet.

Causality Behind Chemical Shifts:

-

Indole Ring Carbons: The carbons of the indole ring typically resonate between δ 100 and 155 ppm.

-

C2 and C7a: C2 is significantly deshielded due to its attachment to the electronegative nitrogen and the phenyl group. C7a, at the bridgehead, is also downfield.

-

C5: The direct attachment of the electronegative oxygen atom of the methoxy group causes a strong deshielding effect, pushing the C5 signal significantly downfield (δ > 150 ppm).[1]

-

C3: This carbon is typically the most shielded of the pyrrole ring carbons, appearing around δ 100 ppm.[1]

-

-

Phenyl Ring Carbons: The phenyl carbons resonate in the typical aromatic region of δ 125-139 ppm. The carbon attached to the indole ring (C1') is a quaternary carbon and often shows a lower intensity signal.

-

Methoxy Carbon (C8): This sp³-hybridized carbon is highly shielded and appears far upfield, typically around δ 55-56 ppm.[1]

Table 2: Summary of ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) | Assignment Notes |

| C5 | ~154.4 | Strongly deshielded by the attached -OCH₃ group.[1] |

| C2 | ~152.0 | Deshielded by nitrogen and the phenyl substituent.[1] |

| C7a | ~138.5 | Bridgehead carbon adjacent to nitrogen.[1] |

| C1' (ipso-Ph) | ~129.7 | Quaternary carbon, may have lower intensity.[1] |

| C3a | ~128.1 | Bridgehead carbon.[1] |

| C2'/C6' (ortho-Ph) | ~127.7 | Phenyl carbons. |

| C3'/C4'/C5' (meta/para-Ph) | ~125.0 | Phenyl carbons, may be overlapping.[1] |

| C4 | ~112.6 | Shielded by the electron-donating effect of -OCH₃.[1] |

| C7 | ~111.6 | Indole carbon.[1] |

| C6 | ~102.2 | Shielded by the electron-donating effect of -OCH₃.[1] |

| C3 | ~99.8 | Typically the most shielded indole ring carbon.[1] |

| C8 (-OCH₃) | ~55.8 | Characteristic upfield signal for the methoxy carbon.[1] |

| Note: Data is based on spectra recorded in CDCl₃ at 75 MHz and may vary slightly with solvent and field strength.[1] |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data requires careful sample preparation and parameter selection. This protocol provides a self-validating system for the routine analysis of this compound.

Workflow Diagram:

References

IR and mass spectrometry of 5-methoxy-2-phenyl-1H-indole

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 5-methoxy-2-phenyl-1H-indole

Authored by: A Senior Application Scientist

Foreword: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug discovery. The introduction of substituents, such as a methoxy group at the 5-position and a phenyl group at the 2-position, as in this compound, profoundly influences the molecule's physicochemical properties, metabolic stability, and biological activity. A thorough understanding of the analytical techniques used to characterize these molecules is paramount for researchers in pharmaceutical development and related fields. This guide provides an in-depth exploration of the infrared (IR) spectroscopy and mass spectrometry (MS) of this compound, offering both theoretical insights and practical, field-proven methodologies.

Synthesis of this compound: A Plausible Approach

While numerous methods for indole synthesis exist, the Fischer indole synthesis remains a robust and widely applicable strategy. For the targeted synthesis of this compound, a plausible and efficient route involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with acetophenone.

Proposed Synthetic Workflow

The synthesis can be conceptualized in two primary stages: the formation of a hydrazone intermediate followed by an acid-catalyzed intramolecular cyclization and rearrangement.

A Strategic Guide to the Biological Activity Screening of Novel 5-Methoxy-2-Phenyl-1H-Indole Derivatives

An In-Depth Technical Guide

Introduction: The 5-Methoxy-2-Phenyl-1H-Indole Scaffold as a Privileged Structure

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] When functionalized with a methoxy group at the 5-position and a phenyl ring at the 2-position, the resulting this compound scaffold becomes a "privileged structure," a framework known to bind to multiple, diverse biological targets. This versatility has driven significant research into its derivatives, revealing a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

The strategic placement of the 5-methoxy group, a common feature in neuroactive compounds like serotonin, profoundly influences the molecule's electronic properties and its ability to form key interactions with biological macromolecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic screening of novel derivatives of this scaffold. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for identifying and characterizing lead compounds.

Part 1: Anticancer Activity Screening

A significant body of research highlights the antiproliferative and anticancer activities of 5-methoxyindole derivatives.[2] These compounds have been shown to interfere with various molecular targets crucial for cancer cell survival and proliferation, including tubulin polymerization and protein kinases.[5]

Quantitative Comparison of Antiproliferative Activity

The initial step in anticancer screening is to determine the cytotoxic potential of the novel derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source(s) |

| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | [2] |

| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | [2] | ||

| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | [2] | ||

| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | [2] |

| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | [2] | ||

| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | [2] | ||

| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | [2] |

| 4e | Substituted N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2.0 (Average) | Staurosporine | Varies | [5] |

Expert Insight: The data clearly indicates that hybridization of the 5-methoxyindole scaffold, for example with an isatin moiety, can yield compounds with potent, broad-spectrum antiproliferative activity, often significantly exceeding that of standard chemotherapeutic agents like Sunitinib.[2] The choice of cell lines should represent diverse cancer types (e.g., breast, colon, lung) to assess the breadth of activity.

Mechanisms of Anticancer Action

Understanding the mechanism is critical for further development. 5-methoxyindole derivatives have been shown to induce cell cycle arrest and apoptosis through modulation of key signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability.[5]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity Screening

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[7] Screening for these properties is crucial, especially given the rising threat of multidrug-resistant pathogens.

Screening Strategy and Rationale

The primary screen should involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. This panel should include:

-

Gram-positive bacteria: Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA)[1][7]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[1][3]

Expert Insight: Studies have shown that for some indole derivatives, Gram-negative bacteria may be more susceptible than Gram-positive bacteria.[3] The inclusion of resistant strains like MRSA and fluconazole-resistant C. krusei is essential to identify compounds with novel mechanisms of action or the ability to overcome existing resistance.[7]

Experimental Protocol: Microbroth Dilution for MIC Determination

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the corresponding broth. Final concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a reference drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, making the discovery of novel anti-inflammatory agents a high priority. Indole derivatives have been shown to modulate key inflammatory pathways, including the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-6.[4][8]

Mechanism of Action: Targeting Inflammatory Mediators

A common screening approach is to use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells) as an in vitro model of inflammation. LPS triggers a signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of NO and prostaglandins, respectively.[4] Many anti-inflammatory compounds act by inhibiting the master regulator of this process, the NF-κB signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[4]

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 5-methoxy-2-phenyl-1H-indole compounds

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-2-Phenyl-1H-Indole Compounds

Introduction

The this compound scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules.[1] These compounds have garnered significant attention, particularly in the realm of oncology, due to their potent cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive exploration of the core mechanism of action of this class of compounds, delving into their primary molecular targets, the ensuing cellular consequences, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of therapeutic agents.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The principal mechanism through which many this compound derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[4][5][6][7] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[6] Consequently, agents that interfere with microtubule function are effective antimitotic drugs.

This compound compounds, particularly a subclass known as Arylthioindoles (ATIs), are potent inhibitors of tubulin assembly.[4] They bind to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[4][5][7] This binding interaction is non-covalent and leads to the destabilization of the microtubule network. The 2-phenyl group is a key feature for this activity, providing a better metabolic profile compared to derivatives with an ester function at this position.[4]

The inhibition of tubulin polymerization by these compounds leads to a cascade of cellular events, culminating in apoptosis. The disruption of the mitotic spindle apparatus during cell division is a primary consequence, causing cells to arrest in the G2/M phase of the cell cycle.[4][6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Figure 1: Core Mechanism of Action Pathway

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by their substitution patterns.[2] The 5-methoxy group on the indole ring is a recurring motif in many potent compounds and is considered crucial for their interaction with molecular targets.[2]

| Compound ID | Key Structural Features | Target/Cell Line | IC50 (µM) | Reference |

| ATI 3 | 2-phenyl-1H-indole | Tubulin Assembly | 3.3 | [4] |

| MCF-7 | 0.052 | [4] | ||

| 33 | This compound derivative | SAG-induced Hedgehog signaling | 0.019 | [4] |

| 44 | This compound derivative | SAG-induced Hedgehog signaling | 0.072 | [4] |

| 5m | Indole derivative with C-6 methoxy group | Tubulin Polymerization | 0.37 | [5] |

| 3e | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Cell Growth) | 0.035 | [7] |

| Tubulin Polymerization | 1.5 | [7] | ||

| 36 | 7-methoxy substituted indole | Tubulin Assembly | 1.1 | [8] |

Table 1: Summary of Structure-Activity Relationship Data for select this compound and related compounds.

As evidenced by the data, modifications to the indole core and the 2-phenyl ring can significantly impact potency. For instance, the addition of a 3-formyl group and a methoxy group on the 2-phenyl ring, as seen in compound 3e , results in nanomolar cytotoxic activity.[7] Similarly, the position of the methoxy group on the indole ring is critical, with 6- and 7-methoxy substitutions showing potent inhibition of tubulin polymerization.[5][8]

Secondary and Emerging Mechanisms of Action

While tubulin inhibition is the most well-documented mechanism, evidence suggests that the 5-methoxy-indole scaffold can engage other biological targets, highlighting its potential for polypharmacology.

-

Modulation of Inflammatory Pathways: Certain 5-methoxyindole derivatives have demonstrated anti-inflammatory properties. For example, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine has been shown to inhibit TLR signaling pathways (both MyD88- and TRIF-dependent), leading to a reduction in the expression of inflammatory genes.[9] Furthermore, 5-methoxytryptophan, a metabolite of L-tryptophan, controls the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumorigenesis.[10] It has also been shown to block the TLR2-MyD88-TRAF6 signaling pathway.[11]

-

Allosteric Enzyme Inhibition: Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as substrate-specific allosteric inhibitors of the linoleate oxygenase activity of ALOX15, an enzyme implicated in inflammation and cancer.[12][13] This suggests a mechanism distinct from direct competitive inhibition at the active site.

-

Serotonin Receptor Affinity: Given the structural similarity of the 5-methoxyindole core to serotonin (5-hydroxytryptamine), it is plausible that some derivatives may interact with serotonin receptors, potentially modulating serotonergic signaling pathways.[1]

Experimental Methodologies for Mechanistic Elucidation

A combination of in vitro assays is essential to comprehensively characterize the .

Figure 2: Experimental Workflow for Mechanistic Studies

Detailed Experimental Protocols

1. Tubulin Polymerization Assay

-

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro. Polymerization is monitored by an increase in absorbance or fluorescence.

-

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the tubulin solution. Include positive (e.g., colchicine) and negative (vehicle control) controls.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Protocol:

-

Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Conclusion

This compound compounds primarily exert their potent anticancer effects by acting as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The 5-methoxy group is a key determinant of this activity, and further structural modifications provide a rich landscape for optimizing potency and selectivity. While tubulin inhibition remains the central mechanism, emerging evidence of their ability to modulate inflammatory pathways and other enzymatic targets suggests a broader therapeutic potential for this versatile chemical scaffold. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of this compound derivatives as next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methoxytryptophan Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactivity of the 5-methoxy-2-phenyl-1H-indole core

An In-Depth Technical Guide to the Fundamental Reactivity of the 5-Methoxy-2-Phenyl-1H-Indole Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its chemical behavior is dictated by the interplay of the electron-rich indole nucleus, the electron-donating 5-methoxy group, and the C2-phenyl substituent. This guide provides a comprehensive analysis of the fundamental reactivity of this core. We will delve into its synthesis, explore its characteristic reactions—including electrophilic substitutions, N-functionalization, and modern cross-coupling strategies—and discuss its applications in drug discovery. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for chemists in the field.

Introduction: A Core of Therapeutic Significance

Indole derivatives are a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][3] The this compound core is of particular interest due to its structural resemblance to key neurochemicals like serotonin and melatonin, which also feature a 5-methoxyindole unit.[1] This structural motif is frequently associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

The reactivity of the indole ring is significantly influenced by its substituents:

-

The Indole Nucleus: An electron-rich aromatic system, inherently prone to electrophilic attack.[1][3]

-

The 5-Methoxy Group (-OCH₃): An electron-donating group that further enhances the electron density of the indole ring system, particularly at the C4 and C6 positions, and increases its overall nucleophilicity.[1][3]

-

The 2-Phenyl Group (-C₆H₅): This group at the C2 position influences the electronic properties and provides a site for further functionalization. It also sterically hinders attack at the C2 position.

Understanding the interplay of these features is critical for designing rational synthetic routes to novel therapeutic agents. This guide will explore the key facets of this molecule's reactivity.

Synthesis of the this compound Core

Several classical and modern synthetic methods can be employed to construct the this compound framework. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the target molecule, (4-methoxyphenyl)hydrazine would be reacted with acetophenone.

References

A Quantum Mechanical Deep Dive into 5-methoxy-2-phenyl-1H-indole: A Technical Guide for Advanced Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive natural products.[1] The strategic introduction of substituents, such as a methoxy group at the 5-position and a phenyl ring at the 2-position, significantly modulates the electronic and steric properties of the indole core, offering a pathway to fine-tune its pharmacological profile. This technical guide provides a comprehensive quantum mechanical analysis of 5-methoxy-2-phenyl-1H-indole, a compound of considerable interest for drug development professionals. We will explore its electronic structure, spectroscopic signatures, and reactivity through the lens of Density Functional Theory (DFT), offering insights into its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery, providing both foundational knowledge and practical computational protocols.

The Significance of the this compound Scaffold in Medicinal Chemistry

The indole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 5-methoxy substitution is a common feature in neuroactive compounds, such as serotonin and melatonin, and is known to influence receptor binding and metabolic stability.[1] Furthermore, metabolites of 5-methoxyindole have been shown to control the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumorigenesis, highlighting the therapeutic potential of this scaffold.[2]

The addition of a phenyl group at the 2-position introduces a significant steric and electronic perturbation, creating a scaffold with distinct therapeutic possibilities. For instance, derivatives of 2,3-diphenylindole have been investigated for various biological activities.[3] Moreover, N-phenylindole derivatives have shown promise as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis.

This guide will delve into the fundamental quantum mechanical properties of this compound to provide a rational basis for its further development as a drug candidate.

Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of our findings, we propose a computational workflow grounded in established quantum chemical methods. The protocols described herein are based on methodologies that have been successfully applied to similar indole derivatives, providing a high degree of confidence in the predicted properties.[4][5][6]

Geometry Optimization

The initial step in any quantum mechanical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

Protocol:

-

Software: Gaussian 16 or a similar quantum chemistry software package.[7]

-

Method: Density Functional Theory (DFT) with the B3LYP functional. This hybrid functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7][8]

-

Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure of the molecule, including polarization and diffuse functions.[8]

-

Convergence Criteria: The optimization should be performed until the forces on the atoms are negligible and the geometry has reached a true minimum on the potential energy surface.

The choice of the B3LYP functional and a Pople-style basis set is a well-established and validated approach for the computational study of organic molecules, providing reliable geometric and electronic properties.[7][8]

Diagram: Computational Workflow for Quantum Mechanical Analysis

Caption: A schematic of the computational workflow for the quantum mechanical analysis of this compound.

Electronic Properties and Reactivity

The electronic properties of a molecule are paramount in determining its reactivity and potential interactions with biological targets.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[7]

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Note: These are estimated values based on calculations of similar molecules and should be confirmed by specific calculations for this compound. |

A smaller HOMO-LUMO gap suggests higher reactivity, which can be advantageous for covalent inhibitors or molecules that undergo metabolic activation.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for identifying regions that are prone to electrophilic and nucleophilic attack.[7] Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor). The MEP map can guide the design of derivatives with improved binding affinity by identifying potential hydrogen bond donor and acceptor sites.

Spectroscopic Signatures: Bridging Theory and Experiment

Quantum mechanical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational method.[8]

Protocol:

-

Perform a frequency calculation at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized geometry is a true minimum.

-

Compare the calculated vibrational modes with experimental FT-IR and FT-Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[8]

Protocol:

-

Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Reference the calculated chemical shifts to a standard, such as tetramethylsilane (TMS).

-

Compare the predicted 1H and 13C NMR spectra with experimental data.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules.[8]

Protocol:

-

Perform a TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Analyze the calculated electronic transitions to understand the nature of the absorption bands.

Proposed Synthesis and Experimental Characterization

While a specific published synthesis for this compound was not found during the literature search, a plausible route can be devised based on established indole synthesis methodologies, such as the Fischer indole synthesis.

Diagram: Proposed Synthetic Pathway

Caption: A proposed Fischer indole synthesis route for this compound.

Experimental Protocol:

-

Reaction Setup: A mixture of 4-methoxyphenylhydrazine and acetophenone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride).

-

Workup: The reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent.

-

Purification: The product is purified by column chromatography or recrystallization.

-

Characterization: The structure of the synthesized compound should be confirmed by experimental spectroscopic methods (1H NMR, 13C NMR, FT-IR, and Mass Spectrometry) and compared with the theoretically predicted spectra.

Applications in Drug Development: From In Silico Screening to Lead Optimization

The quantum mechanical insights gained from this study can be directly applied to the drug development pipeline.

Molecular Docking and Dynamics

The optimized geometry and MEP of this compound can be used as input for molecular docking studies to predict its binding mode and affinity to various biological targets. For instance, similar 5-(4-methoxyphenyl)-1H-indole derivatives have been investigated as inhibitors of ALOX15, a lipoxygenase enzyme implicated in inflammation.[3] Molecular dynamics simulations can further refine the binding poses and provide insights into the stability of the ligand-protein complex.

ADMET Prediction

Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[9][10] These in silico predictions can help to identify potential liabilities early in the drug discovery process, saving time and resources.

Conclusion

This technical guide has provided a comprehensive overview of the quantum mechanical properties of this compound. By employing a validated computational approach, we have elucidated its electronic structure, predicted its spectroscopic signatures, and proposed a viable synthetic route. These findings provide a solid foundation for the rational design and development of novel therapeutic agents based on this promising scaffold. The integration of quantum mechanical calculations with experimental studies is a powerful strategy to accelerate the discovery of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational ADME analysis and Antioxidant potential of 5-methoxy-2-methyl-1H-indol-3-yl)-N'- (substituted benzylidene) acetohydrazide derivatives for neuroprotection. | Journal of International Academy of Physical Sciences [iaps.org.in]

Methodological & Application

Application Notes and Protocols: A Guide to the Fischer Indole Synthesis of 5-Methoxy-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Fischer Indole Synthesis

First described in 1883 by Hermann Emil Fischer, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This robust and versatile reaction provides a direct method for the synthesis of the indole nucleus, a privileged scaffold in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[3][4] The core of the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[5]

This application note provides a detailed protocol for the synthesis of 5-methoxy-2-phenyl-1H-indole, a valuable building block in medicinal chemistry. The presence of the methoxy group at the 5-position and the phenyl group at the 2-position makes this scaffold a precursor to a variety of compounds with potential therapeutic applications. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the characterization of the final product.

Reaction Mechanism: A Stepwise Look at Indole Formation

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. The generally accepted mechanism, first proposed by Robinson, can be broken down into several key steps[6]:

-

Hydrazone Formation: The reaction commences with the condensation of (4-methoxyphenyl)hydrazine with acetophenone to form the corresponding hydrazone. This is a reversible reaction, and the removal of water drives it towards the product.

-

Tautomerization: The hydrazone then undergoes tautomerization to its enamine form.[3]

-

[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the cleavage of the weak N-N bond.[1][7]

-

Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product, this compound.[5]

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocol

This protocol details a two-step procedure for the synthesis of this compound. The first step is the formation of the acetophenone (4-methoxyphenyl)hydrazone, followed by its acid-catalyzed cyclization.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| (4-Methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 5.0 g | 0.0286 | |

| Acetophenone | C₈H₈O | 120.15 | 3.44 g (3.34 mL) | 0.0286 | |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - | Solvent for hydrazone formation |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 mL | - | Catalyst for hydrazone formation |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | - | 50 g | - | Catalyst for cyclization |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent for cyclization |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction solvent |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For recrystallization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

Step 1: Synthesis of Acetophenone (4-methoxyphenyl)hydrazone

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)hydrazine hydrochloride (5.0 g, 0.0286 mol).

-

Add ethanol (50 mL) and glacial acetic acid (5 mL) to the flask.

-

Stir the mixture at room temperature until the solid dissolves.

-

Add acetophenone (3.34 mL, 0.0286 mol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1 hour. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the resulting acetophenone (4-methoxyphenyl)hydrazone in a vacuum oven. The product should be a pale yellow solid.

Step 2: Fischer Indole Synthesis - Cyclization to this compound

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place the dried acetophenone (4-methoxyphenyl)hydrazone from the previous step.

-

Add toluene (100 mL) to the flask.

-

Carefully add polyphosphoric acid (50 g) to the stirred suspension. Caution: The addition of PPA can be exothermic.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR (500 MHz, CDCl₃): δ (ppm) ~8.1 (s, 1H, NH), 7.6-7.7 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 7.2-7.3 (d, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 6.8-6.9 (dd, 1H, Ar-H), 6.7-6.8 (d, 1H, Ar-H), 3.8-3.9 (s, 3H, OCH₃).

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) ~154.5, 138.0, 132.0, 131.0, 129.0, 128.0, 125.0, 112.0, 111.0, 103.0, 100.0, 56.0.

-

Mass Spectrometry (EI): m/z (%) = 223 (M⁺), corresponding to the molecular formula C₁₅H₁₃NO.

Safety Precautions

-

General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

(4-Methoxyphenyl)hydrazine hydrochloride: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Acetophenone: Combustible liquid and an irritant.

-

Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

-

Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

Expected Results

The Fischer indole synthesis of this compound is a reliable method that should provide the desired product in good to excellent yields, typically ranging from 60-80%, depending on the purity of the starting materials and the careful control of reaction conditions. The final product should be an off-white to pale yellow solid.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of hydrazone | Incomplete reaction | Increase reaction time or add a slight excess of acetophenone. |

| Product soluble in ethanol | Ensure the reaction mixture is sufficiently cooled before filtration. | |

| Low yield of indole | Incomplete cyclization | Increase reaction temperature or time. Ensure PPA is active. |

| Degradation of product | Avoid excessively high temperatures or prolonged reaction times. | |

| Dark, tarry product | Side reactions | Ensure the reaction is run under an inert atmosphere. Purify starting materials. |

| Use a milder acid catalyst if PPA proves too harsh. |

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. testbook.com [testbook.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

Application Notes and Protocols for the Investigation of 5-methoxy-2-phenyl-1H-indole in Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory effects. This document provides a comprehensive guide for the investigation of a specific indole derivative, 5-methoxy-2-phenyl-1H-indole, as a potential anti-inflammatory agent. We will explore the scientific rationale for its investigation, delve into its potential mechanisms of action, and provide detailed, field-proven protocols for its preclinical evaluation. These protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure scientific integrity.

Introduction: The Rationale for Investigating this compound

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.[1]

Indole derivatives have emerged as a promising class of compounds with anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[2] While direct studies on this compound are limited, a structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to inhibit the activation of NF-κB and interferon regulatory factor 3 (IRF3) downstream of Toll-like receptor (TLR) signaling.[3] This provides a strong rationale for hypothesizing that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.

This guide will provide the necessary protocols to test this hypothesis, starting with in vitro characterization and progressing to in vivo validation.

Proposed Mechanism of Action: Targeting the NF-κB Signaling Pathway

We hypothesize that this compound inhibits inflammation by interfering with the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[4] This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4]

Our experimental approach will aim to determine if this compound can inhibit one or more key steps in this pathway, such as IκBα degradation or the nuclear translocation of the p65 subunit of NF-κB.

Figure 1: Hypothesized mechanism of action of this compound on the NF-κB signaling pathway.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the in vitro and in vivo evaluation of this compound.

In Vitro Anti-inflammatory Activity

The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for studying inflammation in vitro.[5][6]

3.1.1. Cell Culture and Treatment

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for western blotting) and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine analysis, shorter time points for signaling studies).[7]

3.1.2. Cell Viability Assay (MTT Assay)

-

Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Protocol:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3.1.3. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Rationale: To quantify the inhibitory effect of the compound on the production of key pro-inflammatory mediators.

-

Protocol:

-

Collect the cell culture supernatants after the 24-hour incubation period.

-

Quantify the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9][10]

-

Briefly, the assay involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution. The color development is proportional to the amount of cytokine present and is measured spectrophotometrically.[8]

-

Table 1: In Vitro Experimental Parameters

| Parameter | Recommended Conditions | Purpose |

| Cell Line | RAW 264.7 | Murine macrophage model |

| Seeding Density | 1 x 10^5 cells/well (96-well) | Optimal cell growth |

| Compound Concentrations | 1, 5, 10, 25, 50 µM (example range) | Determine dose-response |

| Pre-incubation Time | 1 hour | Allow compound to enter cells |

| Inflammatory Stimulus | LPS (1 µg/mL) | Induce inflammatory response |

| Incubation Time (LPS) | 24 hours (cytokines), 30 min (p-IκBα) | Time for cytokine production/signaling |

3.1.4. Western Blot Analysis of NF-κB Pathway Proteins

-

Rationale: To investigate the molecular mechanism by which the compound inhibits NF-κB activation.

-

Protocol:

-

After treatment with the compound and LPS (for a shorter duration, e.g., 30 minutes, to observe signaling events), lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Determine protein concentration using a BCA or Bradford assay.

-